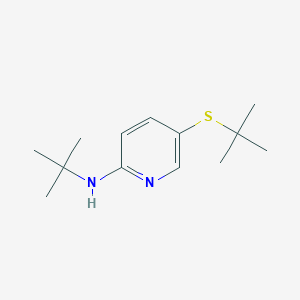

N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine

Description

Properties

Molecular Formula |

C13H22N2S |

|---|---|

Molecular Weight |

238.39 g/mol |

IUPAC Name |

N-tert-butyl-5-tert-butylsulfanylpyridin-2-amine |

InChI |

InChI=1S/C13H22N2S/c1-12(2,3)15-11-8-7-10(9-14-11)16-13(4,5)6/h7-9H,1-6H3,(H,14,15) |

InChI Key |

ZUGGGDUWWDUROW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC=C(C=C1)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine typically involves the reaction of 2-chloropyridine with tert-butylamine and tert-butylthiol. The reaction is carried out under anhydrous conditions and in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine features a pyridine ring that is substituted with a tert-butylthio group and an amine group. The molecular formula is . The presence of the tert-butyl groups enhances the compound's lipophilicity, which can influence its pharmacokinetic properties and biological activity.

Biological Activities

Research indicates that compounds containing pyridine moieties, such as this compound, exhibit diverse biological activities. Some key applications include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have significant antimicrobial properties, similar to other pyridine derivatives that have shown efficacy against various pathogens.

- Anti-inflammatory Effects : The structural features of this compound may contribute to anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models.

- Anticancer Potential : Compounds with similar structures have been explored for their anticancer properties. The ability of this compound to interact with specific biological targets could position it as a potential therapeutic agent in cancer treatment.

Case Studies

- TRPV1 Antagonism : A study investigated the antagonistic effects of related pyridine compounds on the TRPV1 receptor, which is involved in pain signaling. The findings indicated that certain derivatives exhibited potent antagonism, suggesting that this compound might similarly affect pain pathways .

- Neuropathic Pain Models : In vivo studies using neuropathic pain models demonstrated that certain pyridine derivatives provided significant analgesic effects. These findings highlight the potential of this compound in pain management therapies .

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, analogs with tert-butyl-modified pyridine/amine systems are referenced, allowing indirect comparisons:

Structural Analogues

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine (CAS 1220018-82-5)

- Structure : A pyridine ring with a bromo substituent at position 5, a methyl group at position 3, and a tert-butylamine at position 2.

- Key Differences : Unlike the target compound, this lacks a sulfur-containing tert-butylthio group. The bromo substituent enhances electrophilicity, making it reactive in cross-coupling reactions .

tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate Structure: A nicotinate derivative with cyano and amino groups at positions 5 and 6, respectively, and a methoxyethyl chain at position 2. Key Differences: The ester and cyano groups differentiate it from the target compound, suggesting divergent applications in synthesis or drug design .

N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7) Structure: A pyrimidine-thiazole hybrid with a morpholinosulfonylphenyl group. Key Differences: This compound’s complexity and sulfonyl moiety contrast with the simpler tert-butylthio-pyridin-amine structure, likely resulting in distinct pharmacokinetic properties .

Research Findings and Limitations

- Gaps in Evidence: None of the provided sources directly analyze N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine. Comparisons are inferred from structurally related compounds.

- Sulfur-containing analogs (e.g., tert-butylthio) may exhibit unique reactivity in medicinal chemistry applications, though this remains unexplored in the evidence.

Biological Activity

N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine is a compound characterized by a pyridine ring with a tert-butyl and a tert-butylthio substituent. This unique structural configuration enhances its lipophilicity, potentially influencing its biological activity and interactions with various biological systems. The following sections delve into the compound's biological activity, mechanisms of action, structure-activity relationships, and potential applications.

Structural Characteristics

The molecular formula of this compound is C13H18N2S, with a molecular weight of 238.39 g/mol. The presence of the tert-butylthio group not only increases lipophilicity but also alters the compound's reactivity profile, making it suitable for various biological applications. The following table summarizes the structural features and potential biological implications:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| This compound | Pyridine with tert-butyl and thio groups | Enhanced lipophilicity; potential antimicrobial activity |

| 2-Aminoquinoline | Quinoline structure | Broader spectrum of biological activity |

| 3-Methylpyridine | Simpler pyridine derivative | Lacks additional functional groups |

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The tert-butylthio group may modulate the compound's reactivity and binding affinity to various biological targets. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : Similar pyridine derivatives have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways.

- Cytotoxic Effects : Some derivatives have shown potential in targeting cancer cells, indicating possible applications in oncology.

Biological Activity Studies

Recent research has highlighted the potential biological activities associated with this compound. For instance:

- Antimicrobial Efficacy : In vitro studies indicate that compounds structurally similar to this compound exhibit significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 μg/mL depending on the specific strain tested .

- Cytotoxicity Assessments : Toxicity profiles have been evaluated using MCF-7 breast cancer cell lines, revealing that even at high concentrations (up to 32 μg/mL), the compound maintained over 90% cell viability, suggesting a favorable safety profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the compound can enhance its biological properties. The following factors are considered in SAR studies:

- Lipophilicity : The presence of bulky groups like tert-butyl enhances membrane permeability, which is essential for antimicrobial activity.

- Functional Group Variations : Substituents such as thioether groups can influence interactions with biological targets, affecting both potency and selectivity.

Case Studies

- Antimicrobial Activity Against MRSA : A study demonstrated that derivatives of pyridine compounds showed promising results against MRSA strains, with MIC values comparable to established antibiotics . This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

- Cancer Cell Line Studies : Research on similar compounds revealed their ability to induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells . This highlights the therapeutic potential of this compound in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.